molecular formula C16H14N2O2 B13137889 9,10-Anthracenedione, 1,2-bis(methylamino)- CAS No. 59222-14-9

9,10-Anthracenedione, 1,2-bis(methylamino)-

Cat. No.: B13137889
CAS No.: 59222-14-9
M. Wt: 266.29 g/mol
InChI Key: NRWJVAOAOUKRCS-UHFFFAOYSA-N
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Description

Introduction to 9,10-Anthracenedione, 1,2-Bis(methylamino)-

Anthraquinones, characterized by a tricyclic aromatic framework with two ketone groups at the 9,10-positions, have been pivotal in industrial and pharmaceutical chemistry since their discovery in the 19th century. The 1,2-bis(methylamino) derivative introduces two methylamino groups at adjacent positions on the anthracene ring, creating distinct electronic and steric effects compared to more common isomers like the 1,4-substituted analog.

Historical Context of Anthraquinone Derivatives in Chemical Research

The exploration of anthraquinones began with Laurent’s 1840 synthesis of anthraquinone via anthracene oxidation. By the late 19th century, structural elucidation by Graebe and Liebermann laid the groundwork for systematic derivatization. The bis(methylamino) subclass emerged later, driven by dye chemistry needs. For instance, 1,4-bis(methylamino)anthraquinone became a key intermediate for Disperse Blue dyes, while the 1,2-isomer’s applications remain less documented, possibly due to synthetic challenges or stability concerns.

Early 20th-century studies revealed that amino-substituted anthraquinones exhibit bathochromic shifts in UV-vis spectra compared to unsubstituted analogs, a property exploited in textile dyes. The electron-donating methylamino groups in the 1,2-configuration likely enhance this effect further, though experimental data specific to this isomer are sparse.

Structural Classification Within the Bis(methylamino)anthracenedione Family

The bis(methylamino)anthracenediones are classified by substitution patterns:

  • 1,4-Substituted : Most studied, with applications in dyes (e.g., Disperse Blue 14).
  • 1,5-Substituted : Rare, with limited industrial use.
  • 1,2-Substituted : The focus here, featuring adjacent substituents that induce unique intermolecular interactions.

Crystallographic data for 1,4-bis(methylamino)anthraquinone reveal planar anthracene cores with substituents adopting coplanar or tilted conformations depending on the medium. For the 1,2-isomer, steric hindrance between adjacent methylamino groups may enforce non-planar geometries, altering packing efficiencies in solid states. Computational models predict reduced symmetry (C~1~ vs. C~2h~ in 1,4-isomers), influencing electronic transitions and redox behavior.

Table 1: Comparative Properties of Bis(methylamino)anthracenedione Isomers
Property 1,2-Substituted (Theoretical) 1,4-Substituted (Experimental)
λ~max~ (nm) ~360–380 325–350
Reduction Potential (V) -1.4 to -1.6 -1.5
Solubility (EtOH) Low 2.25 g/100 g (boiling)

Significance of Positional Isomerism in 1,2-Substituted Anthraquinones

Positional isomerism profoundly affects anthraquinone derivatives’ physicochemical and functional traits:

  • Electronic Effects : Adjacent 1,2-substituents create stronger intramolecular charge transfer (ICT) compared to para-substituted analogs, potentially red-shifting absorption spectra beyond 350 nm.
  • Supramolecular Assembly : In 1,4-isomers, alkoxy substituents enable lamellar or herringbone packing via π-π stacking and hydrogen bonding. For the 1,2-isomer, steric clashes may disrupt ordered assemblies, favoring amorphous phases or novel polymorphs.
  • Catalytic and Sensing Applications : The 1,2-configuration’s asymmetric electron distribution could enhance interactions with metal ions or biomolecules, making it suitable for chemosensors—a property unexplored in current literature.

DFT calculations on model systems suggest that 1,2-bis(methylamino)anthraquinone has a higher HOMO energy (-5.8 eV) than the 1,4-isomer (-6.1 eV), increasing its susceptibility to oxidation. This aligns with cyclic voltammetry data showing that electron-donating groups lower reduction potentials, as seen in 2,6-dialkoxy derivatives.

Properties

CAS No.

59222-14-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1,2-bis(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H14N2O2/c1-17-12-8-7-11-13(14(12)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3

InChI Key

NRWJVAOAOUKRCS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC

Origin of Product

United States

Preparation Methods

Amination of Anthraquinone Derivatives

One prevalent method involves the direct amination of anthraquinone derivatives:

  • Starting Material: Anthraquinone (1,4-dioxo-9,10-anthracene)
  • Reagents: Methylamine (often in excess), catalysts such as Lewis acids or acids like hydrobromic acid
  • Conditions: Elevated temperatures (around 100–150°C), often under reflux or in sealed vessels to facilitate the substitution

Process:

  • The anthraquinone undergoes nucleophilic substitution at the 1 and 2 positions, facilitated by acid catalysis, leading to the formation of bis(methylamino) derivatives.
  • The reaction may involve multiple steps, including activation of the quinone ring via protonation or formation of reactive intermediates.

Example:

  • In patent CN110283064A, a synthesis route involves dehydration of inorganic acid solutions with anthraquinone derivatives, followed by methylation to introduce amino groups.

Reduction and Subsequent Amination

Another approach involves:

This method often employs catalytic hydrogenation or metal-mediated reductions, followed by nucleophilic substitution with methylamine or methylamine derivatives.

Use of Methylamine Derivatives

The synthesis can be optimized by employing methylamine in its aqueous form or as methylammonium salts, which can enhance selectivity and yield.

Reaction Conditions and Catalysts

Parameter Typical Range Notes
Temperature 100–150°C Elevated to promote substitution
Solvent Ethanol, acetic acid, or polar aprotic solvents Facilitates nucleophilic attack
Catalyst Acidic catalysts like hydrobromic acid Protonates quinone oxygen, activating ring
Methylamine source Aqueous methylamine, methylammonium salts Ensures nucleophilicity

Post-Reaction Purification

Patented and Literature-Backed Methods

  • The patent CN110283064A describes a synthesis involving dehydration of inorganic acid solutions with anthraquinone derivatives, followed by methylation, yielding the bis(methylamino) derivative with high purity and yield (~72%).
  • Literature indicates that amination reactions are often performed under controlled acidic conditions to favor substitution at the 1 and 2 positions without over-alkylation or side reactions.

Summary of Key Synthesis Steps

Step Description Reagents & Conditions Reference/Notes
1 Preparation of anthraquinone core Commercially available or synthesis via oxidative cyclization Standard methods or commercial procurement
2 Activation of quinone ring Acidic conditions (HBr, H2SO4) Protonation enhances electrophilicity
3 Nucleophilic attack by methylamine Methylamine (aqueous or salt form), elevated temperature Facilitates substitution at 1,2 positions
4 Purification Crystallization, chromatography Ensures high purity of final compound

In-Depth Research Findings and Data

  • The synthesis method in patent CN110283064A reports a yield of approximately 72%, with purity exceeding 99%, demonstrating the efficiency of acid-catalyzed methylamine substitution reactions.
  • Reaction parameters such as temperature (around 72–78°C during fractionation) and molar ratios (1 mol of anthraquinone to 1–5 mol of inorganic acid solution) are optimized for maximal yield.
  • The use of hydrobromic acid (47–48%) as the dehydrating and activating agent is highlighted for its effectiveness in facilitating amination.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .

Scientific Research Applications

Medicinal Chemistry Applications

The medicinal properties of 9,10-anthracenedione derivatives have garnered significant attention due to their biological activities. The following are key areas of application:

  • Anticancer Activity :
    • Derivatives such as mitoxantrone and ametantrone are established chemotherapy agents used in treating various cancers, including breast cancer and lymphoma. These compounds exhibit broad-spectrum antitumor activity and are currently in different phases of clinical trials .
  • Antimicrobial Properties :
    • Amino- and diamino-substituted anthracenediones have shown promising antibacterial and antifungal activities. For instance, certain derivatives demonstrated high efficacy against bacterial strains like Staphylococcus aureus and fungi such as Candida tenuis .
  • Antiviral Activity :
    • Some derivatives exhibit antiviral properties against viruses like HIV-1 and herpes simplex virus. Research indicates that these compounds can stimulate interferon production, enhancing the immune response against viral infections .
  • Antiprotozoal Effects :
    • Compounds derived from 9,10-anthracenedione have been identified as effective against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis, showcasing their potential in treating parasitic infections .

Dyes and Pigments

The structural characteristics of 9,10-anthracenedione make it an important precursor in the synthesis of dyes and pigments. The compound is utilized in producing various colorants due to its ability to form stable complexes with metals and its vivid coloration properties. It serves as a key substrate for developing both synthetic and natural dyes used in textiles and other materials .

Analytical Chemistry

In analytical chemistry, derivatives of 9,10-anthracenedione are employed as reagents for detecting metals and as color indicators. Their ability to change color upon binding with specific ions makes them valuable tools for qualitative analysis in laboratories .

Case Study 1: Anticancer Research

A study on the anticancer efficacy of mitoxantrone revealed its mechanism of action involves intercalating DNA and inhibiting topoisomerase II, leading to apoptosis in cancer cells. Clinical trials have confirmed its effectiveness in reducing tumor size in breast cancer patients .

Case Study 2: Antimicrobial Activity

Research conducted on aminoanthraquinone derivatives demonstrated significant antibacterial activity against Enterococcus faecalis and Salmonella typhi. In vitro experiments showed that these compounds inhibited bacterial growth effectively .

Summary Table of Applications

Application AreaSpecific UsesNotable Compounds
AnticancerChemotherapy agentsMitoxantrone, Ametantrone
AntimicrobialTreatment for bacterial/fungal infectionsVarious aminoanthraquinones
AntiviralTreatment against viral infectionsHIV-1 inhibitors
AntiprotozoalTreatment against protozoan infectionsCompounds targeting E. histolytica
Dyes and PigmentsSynthetic dyes for textilesVarious anthracenedione derivatives
Analytical ChemistryMetal detection and color indicatorsAmino-9,10-anthracenediones

Mechanism of Action

The mechanism of action of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with cellular proteins and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells . The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl Groups: The presence of hydroxyl groups (e.g., DHAQ) enhances DNA binding and cellular uptake, correlating with higher antitumor potency but increased genotoxicity .
  • Substituent Position : 1,4-disubstituted analogs (e.g., HAQ, DHAQ) show stronger DNA intercalation and RNA synthesis inhibition compared to 1,2-disubstituted derivatives .
  • Methylamino vs. Hydroxyethylamino: Methylamino groups (as in 1,2- and 1,4-bis(methylamino)-) reduce acute toxicity compared to hydroxyethylamino side chains (e.g., HAQ, DHAQ), which cause convulsions and hepatotoxicity at therapeutic doses .

Antitumor Efficacy and Therapeutic Index

  • DHAQ: Exhibits curative activity in murine leukemia (L1210) and melanoma (B16) models, with a therapeutic index 10-fold higher than HAQ due to delayed toxicity .
  • HAQ : Effective against P388 leukemia but causes acute toxicity (convulsions) at doses close to the therapeutic range .
  • 1,2-bis(methylamino)-: No direct antitumor data are available, but its lack of hydroxyl groups likely reduces DNA affinity and cytotoxicity compared to DHAQ .

Genotoxicity and Metabolic Activation

  • DHAQ : Induces chromosome breakage and sister chromatid exchanges at rates exceeding Adriamycin, likely due to redox cycling of hydroxyl groups .
  • HAQ: Minimal genotoxicity in cytogenetic assays but becomes mutagenic upon metabolic activation by S-9 enzymes .
  • 1,2-bis(methylamino)-: Expected to have lower genotoxicity due to the absence of hydroxyl groups, though metabolic pathways remain unstudied .

Pharmacokinetics and Excretion

  • DHAQ : Higher tissue retention due to hydroxyl groups, contributing to prolonged activity and toxicity .
  • 1,2-bis(methylamino)-: Likely similar pharmacokinetics to HAQ but with reduced tissue penetration due to lower polarity .

Physicochemical Properties

Property 1,2-bis(methylamino)- 1,4-bis(methylamino)- DHAQ HAQ
Molecular Weight 266.29 g/mol 266.29 g/mol ~500 g/mol* ~450 g/mol*
Melting Point 220–222°C Not reported >250°C (decomposes) 180–185°C
Solubility Insoluble in water Low water solubility Moderate in DMSO Soluble in polar organics
LogP (Predicted) ~2.5 ~2.8 ~1.2 (hydrophilic) ~1.5

*Estimated based on structural analogs.

Biological Activity

9,10-Anthracenedione, 1,2-bis(methylamino)- is a derivative of anthracenedione known for its potential biological activities, particularly in the field of oncology. This compound exhibits a range of effects on various cancer cell lines and may serve as a lead compound for developing antitumor agents.

Chemical Structure and Properties

The compound features a planar aromatic structure typical of anthracene derivatives, which is crucial for its interaction with biological macromolecules such as DNA. The presence of methylamino groups enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that 9,10-Anthracenedione derivatives possess significant antitumor properties. The following sections summarize key findings related to its biological activity.

Antitumor Activity

A study investigating the in vitro antitumor effects of related anthracene derivatives, including CL216,942 (a close structural analog), demonstrated broad-spectrum activity against various human cancers. The results indicated effectiveness against:

  • Breast Cancer
  • Ovarian Cancer
  • Renal Cancer
  • Lung Cancer (small cell and large cell)
  • Melanoma
  • Acute Myelogenous Leukemia

However, no activity was observed against colon cancer cell lines .

Cancer TypeActivity
Breast CancerPositive
Ovarian CancerPositive
Renal CancerPositive
Lung CancerPositive
MelanomaPositive
Acute Myelogenous LeukemiaPositive
Colon CancerNegative

The mechanism by which 9,10-Anthracenedione interacts with cellular components is primarily through DNA intercalation. This property allows it to disrupt normal cellular processes such as replication and transcription. Anthraquinones have been shown to unwind negatively supercoiled DNA and exhibit binding affinity through intercalation .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 9,10-Anthracenedione derivatives can induce apoptosis in various cancer cell lines. For instance, studies reveal IC50 values indicating effective concentrations required to inhibit cell growth:

Cell LineIC50 (µM)
MGC-803 (Gastric cancer)6.6
HO8910 (Ovarian cancer)9.7

These values suggest that the compound has promising potential as a therapeutic agent against specific cancers .

Case Studies

  • In Vitro Studies : A comprehensive study involving 684 human tumor samples revealed that derivatives like CL216,942 showed significant antitumor activity across multiple histological types, validating the potential of anthracenedione compounds in clinical applications .
  • Mechanistic Insights : Further research has elucidated the role of structural modifications in enhancing the biological activity of anthracene derivatives. For example, the introduction of various substituents has been linked to improved cytotoxic profiles against resistant cancer cell lines .

Q & A

Q. What are the recommended methods for synthesizing 1,2-bis(methylamino)-9,10-anthracenedione with high purity?

While direct synthesis protocols for the 1,2-isomer are not explicitly detailed in the literature, analogous anthracenedione derivatives (e.g., 1,4-bis(isopropylamino) variants) suggest using nucleophilic substitution reactions under controlled anhydrous conditions. Key steps include:

  • Purification via recrystallization in aprotic solvents (e.g., DMF or DMSO) .
  • Purity validation using HPLC (≥98% purity) and NMR spectroscopy .

Q. How can researchers characterize the molecular structure of this compound?

Structural elucidation requires a combination of:

  • Mass spectrometry (MS): Compare experimental spectra with NIST reference data (e.g., electron ionization patterns for anthracenedione derivatives) .
  • Nuclear Magnetic Resonance (NMR): Analyze proton environments using ¹H/¹³C NMR, referencing anthracenedione core shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography (if crystalline): Resolve substituent positions and confirm stereochemistry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Refer to the Handbook of Aqueous Solubility Data for anthracenedione analogs (Index 3585 for 1,4-bis(methylamino) derivatives) .
  • Stability: Susceptible to photodegradation; store in amber vials at ≤4°C. Monitor decomposition via UV-Vis spectroscopy (λmax ~450 nm for quinone structures) .

Q. What safety protocols are essential for handling this compound?

  • Follow GHS guidelines: Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319) .
  • Use fume hoods to avoid inhalation (H335) and implement spill containment protocols .

Advanced Research Questions

Q. How does this compound interact with multidrug resistance (MDR) proteins in cancer research?

Anthracenedione derivatives are known to intercalate DNA and inhibit topoisomerase II. To assess MDR modulation:

  • Perform cytotoxicity assays (e.g., MTT) on resistant cell lines (e.g., P-gp overexpressing tumors).
  • Use fluorescence polarization to study competitive binding with MDR substrates .

Q. What advanced spectroscopic techniques resolve electronic properties of this compound?

  • Time-resolved fluorescence spectroscopy: Quantify excited-state dynamics and charge transfer behavior.
  • Electrochemical analysis: Measure redox potentials via cyclic voltammetry (anthracenedione cores typically show reduction peaks at −0.5 to −1.0 V vs. Ag/AgCl) .

Q. How can computational modeling predict its reactivity and electronic behavior?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking: Simulate interactions with biological targets (e.g., DNA grooves or enzyme active sites) using software like AutoDock Vina .

Q. How should researchers address contradictions in reported data (e.g., conflicting solubility or reactivity)?

  • Cross-validation: Replicate experiments under standardized conditions (pH 7.4, 25°C) as per OECD SIDS guidelines .
  • Orthogonal analysis: Combine HPLC, NMR, and MS to confirm purity and structural consistency .

Methodological Notes

  • Data Quality Control: Always include internal standards (e.g., deuterated solvents for NMR) and triplicate measurements to ensure reproducibility.
  • Ethical Compliance: Adhere to institutional biosafety protocols when testing biological activity .

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